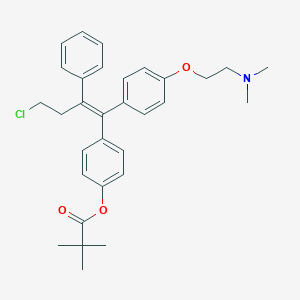

4-Pivaloyloxy Toremifene

Description

Properties

IUPAC Name |

[4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-13-25(14-18-27)29(28(19-20-32)23-9-7-6-8-10-23)24-11-15-26(16-12-24)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWCTPTUWXTFRE-ZQHSETAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401110092 | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177748-20-8 | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177748-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Pivaloyloxy Toremifene

This guide provides a comprehensive overview of the synthesis and characterization of 4-Pivaloyloxy Toremifene, a pivaloyl ester derivative of 4-hydroxytoremifene. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. We will delve into the scientific rationale behind the synthesis strategy, provide detailed experimental protocols, and outline the analytical methods for comprehensive characterization.

Introduction: The Rationale for this compound

Toremifene, a selective estrogen receptor modulator (SERM), is a chlorinated analog of tamoxifen used in the treatment of estrogen receptor-positive breast cancer. Its pharmacological activity is, in part, attributed to its active metabolites, including 4-hydroxytoremifene. The phenolic hydroxyl group in 4-hydroxytoremifene is a key site for metabolic conjugation, which can lead to rapid clearance and reduced bioavailability.

The synthesis of this compound represents a strategic prodrug approach to enhance the therapeutic potential of its active metabolite. The pivaloyl (trimethylacetyl) group serves as a sterically hindered ester promoiety. This steric bulk protects the phenolic hydroxyl group from premature phase II metabolism (e.g., glucuronidation and sulfation) in the gut and liver. In vivo, esterases are expected to hydrolyze the pivaloyl ester, releasing the active 4-hydroxytoremifene at a controlled rate, thereby potentially improving its pharmacokinetic profile and therapeutic efficacy.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is logically approached in two main stages: first, the stereoselective synthesis of the precursor, (Z)-4-Hydroxytoremifene, followed by the selective acylation of its phenolic hydroxyl group.

Stage 1: Synthesis of (Z)-4-Hydroxytoremifene

A highly stereoselective synthesis of (Z)-4-Hydroxytoremifene can be achieved via a McMurry reaction, a powerful method for the reductive coupling of ketones to form alkenes.

Caption: McMurry reaction for the synthesis of (Z)-4-Hydroxytoremifene.

Experimental Protocol: Synthesis of (Z)-4-Hydroxytoremifene

-

Preparation of the McMurry Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add zinc dust (4.0 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to -10 °C and slowly add titanium tetrachloride (TiCl4, 2.0 eq) while maintaining the temperature below 0 °C. After the addition, warm the mixture to room temperature and then reflux for 2 hours to generate the active low-valent titanium species.

-

Coupling Reaction: Dissolve 4-hydroxy-4'-[2-(dimethylamino)ethoxy]benzophenone (1.0 eq) and propiophenone (1.2 eq) in anhydrous THF. Add this solution dropwise to the refluxing McMurry reagent suspension over 1 hour.

-

Reaction Monitoring and Work-up: Continue refluxing for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of potassium carbonate (K2CO3).

-

Purification: Filter the mixture through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford (Z)-4-Hydroxytoremifene.

Stage 2: Pivaloylation of (Z)-4-Hydroxytoremifene

The final step is the selective acylation of the phenolic hydroxyl group of (Z)-4-Hydroxytoremifene with pivaloyl chloride. The tertiary amine base, triethylamine, is used to neutralize the HCl byproduct.

Caption: Pivaloylation of (Z)-4-Hydroxytoremifene.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve (Z)-4-Hydroxytoremifene (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add triethylamine (1.2 eq) to the cooled solution, followed by the dropwise addition of pivaloyl chloride (1.1 eq).

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield this compound as a solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

| Technique | Parameter | Expected Result for this compound |

| ¹H NMR | Chemical Shift (δ) | Appearance of a singlet around 1.3 ppm corresponding to the nine protons of the tert-butyl group of the pivaloyl ester. Aromatic protons will be observed in the range of 6.5-7.5 ppm. |

| ¹³C NMR | Chemical Shift (δ) | Presence of a carbonyl carbon signal for the ester at approximately 177 ppm. A quaternary carbon signal for the tert-butyl group around 39 ppm and methyl carbon signals around 27 ppm. |

| HRMS (ESI+) | m/z | Calculated for C31H37ClNO3⁺ [M+H]⁺: 506.2456. Found: [A value very close to the calculated mass, confirming the elemental composition]. |

| HPLC | Purity | A single major peak with a purity of >95% under optimized chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with a suitable buffer). |

| FTIR | Wavenumber (cm⁻¹) | A strong absorption band around 1750 cm⁻¹ characteristic of the C=O stretching vibration of the pivaloyl ester. |

Conclusion

This technical guide outlines a robust and scientifically sound methodology for the synthesis and characterization of this compound. The strategic use of a pivaloyl ester as a prodrug moiety for 4-hydroxytoremifene is a promising approach to enhance its therapeutic properties. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Adherence to these methods will ensure the reliable synthesis and unambiguous identification of this important toremifene derivative.

References

-

Gauthier, S., Mailhot, J., & Labrie, F. (1996). New Highly Stereoselective Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-4-Hydroxytoremifene via McMurry Reaction. The Journal of Organic Chemistry, 61(11), 3890–3893. [Link]

-

Rao, C. B., Babu, B. C., & Venkateswarlu, Y. (2009). A simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. [Link]

-

Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. [Link]

The Core Mechanism of 4-Pivaloyloxy Toremifene in Breast Cancer Cells: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4-Pivaloyloxy Toremifene, a prodrug of the selective estrogen receptor modulator (SERM) Toremifene, in the context of breast cancer. We will dissect the metabolic activation of this compound, its molecular interactions with the estrogen receptor, and the subsequent downstream signaling cascades that culminate in anti-tumor effects. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and endocrinology research. We will delve into the scientific rationale behind experimental designs and provide detailed protocols for key assays to facilitate further investigation in this area.

Introduction: The Prodrug Strategy and Clinical Relevance

This compound is a synthetic derivative of Toremifene, an established non-steroidal triphenylethylene antiestrogen used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.[1][2] The core concept behind this compound lies in its design as a prodrug. The pivaloyloxy group serves as a protective moiety for the hydroxyl group at the 4-position of Toremifene, creating a more lipophilic molecule. This modification is engineered to enhance bioavailability and facilitate targeted delivery, with the active therapeutic agent, 4-hydroxytoremifene, being released upon enzymatic cleavage within the body.

The clinical significance of Toremifene and its derivatives stems from their ability to selectively modulate the estrogen receptor (ER), a key driver in the majority of breast cancers.[2] By competitively inhibiting the binding of estrogen to its receptor in breast tissue, these compounds effectively block the proliferative signals that fuel tumor growth.[3] Understanding the precise mechanism of action, from metabolic activation to the intricate details of receptor interaction and downstream gene regulation, is paramount for the development of more effective and targeted breast cancer therapies.

Metabolic Activation: From Prodrug to Potent Metabolite

The therapeutic efficacy of this compound is contingent upon its conversion to the active metabolite, 4-hydroxytoremifene. This bioactivation is a critical first step in its mechanism of action.

Enzymatic Cleavage of the Pivaloyl Group

The pivaloyl (trimethylacetyl) ester linkage in this compound is susceptible to hydrolysis by ubiquitous intracellular and extracellular esterases.[4][5] These enzymes, widely distributed in various tissues and blood, catalyze the cleavage of the ester bond, releasing the active 4-hydroxytoremifene and pivalic acid.[6] This enzymatic conversion is a common strategy in prodrug design to improve the pharmacokinetic properties of a parent drug.[7]

Figure 1: Metabolic Activation of this compound.

Molecular Mechanism of Action: Targeting the Estrogen Receptor

The primary molecular target of 4-hydroxytoremifene is the estrogen receptor (ER), a ligand-activated transcription factor that plays a pivotal role in the development and progression of a significant proportion of breast cancers.

Competitive Binding to the Estrogen Receptor

4-hydroxytoremifene functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogen antagonist and agonist properties in a tissue-specific manner. In breast cancer cells, its predominant role is that of an ER antagonist.[3] It competitively binds to the ligand-binding domain (LBD) of the ER, primarily ERα, with a high affinity that is comparable to or even exceeds that of the endogenous ligand, 17β-estradiol.[8][9] This competitive inhibition prevents estradiol from binding to and activating the receptor, thereby thwarting the estrogen-dependent signaling that drives cell proliferation.

| Compound | Receptor | Binding Affinity Metric | Value | Reference |

| 17β-Estradiol | Estrogen Receptor α (ERα) | IC50 | 0.68 nM | [8] |

| 4-Hydroxytamoxifen | Estrogen Receptor α (ERα) | IC50 | 0.98 nM | [8] |

| Toremifene | Estrogen Receptor (rat uterus) | Kd | 1 nM | [10] |

| 4-Hydroxytamoxifen | Estrogen Receptor (ER) | Kd | 0.27 nM | [9] |

Table 1: Comparative Binding Affinities for the Estrogen Receptor. *4-Hydroxytamoxifen is structurally and functionally very similar to 4-hydroxytoremifene, and its binding data is often used as a surrogate in the literature.

Conformational Changes and Transcriptional Regulation

The binding of 4-hydroxytoremifene to the ER induces a distinct conformational change in the receptor protein, different from that induced by estradiol. This altered conformation affects the interaction of the ER with co-regulatory proteins (co-activators and co-repressors) and its subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes.

The 4-hydroxytoremifene-ER complex can recruit co-repressors, such as NCoR and SMRT, which in turn recruit histone deacetylases (HDACs). This leads to chromatin condensation and transcriptional repression of estrogen-responsive genes that are critical for cell growth and proliferation, such as c-myc and pS2.[11]

Figure 2: Signaling Pathway of 4-Hydroxytoremifene in Breast Cancer Cells.

Downstream Cellular Effects: Inducing Cell Cycle Arrest and Apoptosis

The modulation of gene expression by the 4-hydroxytoremifene-ER complex triggers a cascade of events that ultimately inhibit the growth of breast cancer cells.

Suppression of Proliferative Genes

The downregulation of key proto-oncogenes like c-myc is a critical consequence of 4-hydroxytoremifene action. c-Myc is a transcription factor that plays a central role in cell cycle progression, and its suppression leads to cell cycle arrest, primarily at the G0/G1 phase. Similarly, the inhibition of the estrogen-inducible gene pS2 (TFF1) is a well-established marker of antiestrogen activity.

Induction of Growth Inhibitory Pathways

In addition to repressing proliferative genes, Toremifene and its metabolites have been shown to induce the expression and secretion of Transforming Growth Factor-beta (TGF-β).[12] TGF-β is a potent growth inhibitor for epithelial cells and can induce apoptosis (programmed cell death) in breast cancer cells.[13][14][15] This dual mechanism of suppressing growth-promoting signals and activating growth-inhibitory pathways contributes to the overall anti-tumor efficacy of this compound.

Experimental Protocols for Mechanistic Studies

To facilitate further research into the mechanism of action of this compound and related compounds, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. This is crucial for analyzing changes in the expression of key proteins involved in the signaling pathways affected by this compound.

Protocol:

-

Cell Lysis: Treat breast cancer cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., ERα, c-Myc, pS2, TGF-β, β-actin as a loading control) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

This compound represents a rationally designed prodrug that leverages the potent antiestrogenic activity of its active metabolite, 4-hydroxytoremifene. Its mechanism of action in breast cancer cells is multifaceted, involving competitive inhibition of the estrogen receptor, subsequent modulation of gene expression leading to cell cycle arrest, and the induction of apoptotic pathways. The experimental protocols provided herein offer a framework for researchers to further elucidate the intricate molecular details of its action and to evaluate the efficacy of novel SERMs.

Future research should focus on a more detailed characterization of the co-regulatory proteins that interact with the 4-hydroxytoremifene-ER complex, as well as a comprehensive analysis of the global changes in gene expression induced by this compound. Furthermore, investigating the potential for combination therapies that target parallel or downstream pathways could lead to improved therapeutic outcomes for patients with estrogen receptor-positive breast cancer.

References

- Colletti, G., et al. (1995). Induction of transforming growth factor beta by the antiestrogens droloxifene, tamoxifen, and toremifene in MCF-7 cells. Journal of Steroid Biochemistry and Molecular Biology, 52(5), 453-458.

- Eberhard, W., & Horn, J. (1995). A New Esterase for the Cleavage of Pivalic Acid-Containing Prodrug Esters of Cephalosporins. Applied Biochemistry and Biotechnology, 51-52(1), 405-414.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Toremifene. In Some Pharmaceutical Drugs.

- Kellen, J. A., & Mirakian, A. (1996). The effect of toremifene on the expression of genes in a rat mammary adenocarcinoma. In Vivo, 10(5), 511-513.

- Zhang, Y., et al. (2023).

- Edavana, V. K., et al. (2012). Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Drug Metabolism and Disposition, 40(6), 1210-1215.

- Leung, E., et al. (2000). Differential effects of toremifene on doxorubicin, vinblastine and Tc-99m-sestamibi in P-glycoprotein-expressing breast and head and neck cancer cell lines.

- DeGregorio, M. W., et al. (1992). Toremifene and its metabolites enhance doxorubicin accumulation in estrogen receptor negative multidrug resistant human breast cancer cells.

-

PubChem. (n.d.). Toremifene. National Center for Biotechnology Information. Retrieved from [Link]

- Wei, R., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 953128.

- N'Da, D. D. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Molecules, 28(14), 5487.

- Neil, J. R., & Schiemann, W. P. (2014). TGF-β induces EMT in MCF-7 cells and potentiates noncanonical TGF-β signaling.

-

Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

- Neil, J. R., et al. (2017). TGF-β Stimulation of EMT Programs Elicits Non-genomic ER-α Activity and Anti-estrogen Resistance in Breast Cancer Cells. Journal of Cancer, 8(13), 2445-2457.

- Veldhuis, J. D., et al. (2018). Effects of Toremifene, a Selective Estrogen Receptor Modulator, on Spontaneous and Stimulated GH Secretion, IGF-I, and IGF-Binding Proteins in Healthy Elderly Subjects. The Journal of Clinical Endocrinology & Metabolism, 103(10), 3777-3787.

- MacGregor, J. I., & Jordan, V. C. (1993). Dissociation of 4-hydroxytamoxifen, but not estradiol or tamoxifen aziridine, from the estrogen receptor as the receptor binds estrogen response element DNA. Molecular and Cellular Endocrinology, 91(1-2), 143-150.

- Lee, J. M., et al. (2014). Epithelial-to-mesenchymal Transition Induced by TGF-β1 Is Mediated by AP1-dependent EpCAM Expression in MCF-7 Cells. Journal of Cellular Biochemistry, 115(11), 1957-1966.

- Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730-8733.

- Ameri, K., & Harris, A. L. (2008). ATF4, an ER stress and hypoxia-inducible transcription factor and its potential role in hypoxia tolerance and tumorigenesis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(4), 570-580.

- Animated biology with arpan. (2023, November 25). gene expression regulation by Cis regulatory elements | enhancer and promoter [Video]. YouTube.

- Xiao, G., et al. (2016). Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver. Molecular Biology of the Cell, 27(9), 1509-1522.

- Marecki, S., & Fenton, M. J. (2002). The role of IRF-4 in transcriptional regulation. Journal of Interferon & Cytokine Research, 22(2), 121-133.

-

National Cancer Institute. (n.d.). Toremifene Citrate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new esterase for the cleavage of pivalic acid-containing prodrug esters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 6. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dissociation of 4-hydroxytamoxifen, but not estradiol or tamoxifen aziridine, from the estrogen receptor as the receptor binds estrogen response element DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The effect of toremifene on the expression of genes in a rat mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of transforming growth factor beta by the antiestrogens droloxifene, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TGF-β Stimulation of EMT Programs Elicits Non-genomic ER-α Activity and Anti-estrogen Resistance in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-beta-Induced Epithelial-to-Mesenchymal Transition Promotes Breast Cancer Progression: R&D Systems [rndsystems.com]

- 15. Epithelial-to-mesenchymal transition induced by TGF-β1 is mediated by AP1-dependent EpCAM expression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 4-Pivaloyloxy Toremifene

Foreword: A Strategic Approach to Prodrug Characterization

This guide delves into the pharmacokinetic and metabolic profile of 4-Pivaloyloxy Toremifene, a prodrug of the active metabolite 4-hydroxytoremifene. As direct extensive studies on this specific ester prodrug are not widely available in public literature, this document adopts a predictive and methodological approach, grounded in the well-established pharmacology of its parent compound, toremifene. We will first explore the anticipated biotransformation and disposition of this compound and then provide a robust framework of experimental protocols for its definitive characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's journey through the body.

Introduction to this compound: A Prodrug Strategy

This compound is a synthetically modified derivative of 4-hydroxytoremifene, a key active metabolite of the selective estrogen receptor modulator (SERM), toremifene.[1][2][3] The addition of a pivaloyloxy group is a classic prodrug strategy aimed at enhancing oral bioavailability and potentially modifying the pharmacokinetic profile. It is anticipated that upon administration, this compound is rapidly hydrolyzed by esterases to yield 4-hydroxytoremifene and pivalic acid. Therefore, to understand the pharmacokinetics and metabolism of this compound, we must first examine the well-documented profile of toremifene and its primary metabolites.

Toremifene is a nonsteroidal antiestrogen used in the treatment of estrogen receptor-positive breast cancer.[4] Its pharmacological activity is, in part, attributed to its active metabolites, including 4-hydroxytoremifene and N-desmethyltoremifene.[5][6] 4-hydroxytoremifene, in particular, exhibits a higher binding affinity for the estrogen receptor than the parent drug.[5]

Predicted Pharmacokinetic Profile of this compound

The pharmacokinetic journey of this compound can be predicted by understanding the behavior of toremifene and its metabolites.

Absorption

Toremifene is well-absorbed orally, with peak serum concentrations reached within 4 hours.[7] It is expected that this compound will also be readily absorbed. The lipophilic nature of the pivaloyl group may enhance its absorption characteristics. Following absorption, it is hypothesized to undergo rapid first-pass metabolism in the liver and potentially in the gut wall, where esterases will cleave the pivaloyloxy group to release 4-hydroxytoremifene.

Distribution

Toremifene is highly protein-bound (>99.5%), primarily to albumin.[8][9] This extensive protein binding contributes to its large apparent volume of distribution (580 L) and long elimination half-life.[8] It is anticipated that both this compound and its active metabolite, 4-hydroxytoremifene, will exhibit high plasma protein binding, leading to a wide distribution in tissues.

Metabolism

The metabolism of this compound is a two-stage process.

-

Stage 1: Hydrolysis to 4-hydroxytoremifene. The initial and critical metabolic step is the hydrolysis of the pivaloyloxy ester to yield 4-hydroxytoremifene. This reaction is likely catalyzed by carboxylesterases present in the liver, plasma, and other tissues.

-

Stage 2: Further Metabolism of Toremifene and its Metabolites. Once formed, 4-hydroxytoremifene, along with the parent toremifene, undergoes extensive metabolism primarily by the cytochrome P450 (CYP) enzyme system in the liver.[10][11][12] The major metabolic pathways for toremifene include:

The primary enzyme responsible for the metabolism of toremifene is CYP3A4.[8][14] Unlike tamoxifen, the metabolism of toremifene is less dependent on CYP2D6.[12][15]

Excretion

Toremifene and its metabolites are primarily eliminated in the feces, with about 10% excreted in the urine over a one-week period.[8][16] The elimination is slow, with a long elimination half-life of about 5 days for toremifene, and similar or longer half-lives for its major metabolites.[10][13] This slow elimination is partly due to enterohepatic recirculation.[8][10] It is expected that the metabolites of this compound will follow a similar excretion pattern.

Proposed Metabolic Pathway of this compound

The following diagram illustrates the predicted metabolic cascade of this compound.

Caption: Predicted metabolic pathway of this compound.

Experimental Methodologies for Characterization

To definitively elucidate the pharmacokinetics and metabolism of this compound, a series of in vitro and in vivo studies are required.

In Vitro Studies

Objective: To determine the rate of hydrolysis of this compound to 4-hydroxytoremifene and assess its intrinsic clearance.

Protocol:

-

Preparation: Human liver microsomes (and/or S9 fraction) and plasma from various species (e.g., human, rat, mouse) are prepared.

-

Incubation: this compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes (in the presence of NADPH for CYP-mediated metabolism) or plasma at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound and the formation of 4-hydroxytoremifene.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Causality behind Experimental Choices: Using both liver microsomes and plasma allows for the differentiation between hepatic and systemic hydrolysis. The inclusion of NADPH helps to simultaneously assess the stability against oxidative metabolism.

Objective: To identify the metabolites of this compound formed by hepatic enzymes.

Protocol:

-

Incubation: A higher concentration of this compound (e.g., 10 µM) is incubated with human liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes).

-

Extraction: The metabolites are extracted from the incubation mixture.

-

Analysis: The extracts are analyzed using high-resolution LC-MS/MS (e.g., QTOF or Orbitrap) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

-

Confirmation: The identity of major metabolites should be confirmed by comparing their retention times and mass spectra with authentic reference standards, if available.

Trustworthiness: The use of high-resolution mass spectrometry provides high confidence in the elemental composition of the detected metabolites, thus ensuring the reliability of the identification process.

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of toremifene and its metabolites.

Protocol:

-

Recombinant CYPs: this compound (after hydrolysis) or toremifene is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Chemical Inhibition: Incubations are performed with human liver microsomes in the presence and absence of specific CYP inhibitors.

-

Analysis: The formation of key metabolites is monitored by LC-MS/MS. A significant reduction in metabolite formation in the presence of a specific inhibitor or by a particular recombinant CYP identifies the responsible enzyme.

Authoritative Grounding: This method is a standard industry practice recommended by regulatory agencies like the FDA for drug-drug interaction assessment.[17][18]

In Vivo Studies

Objective: To determine the pharmacokinetic parameters of this compound and its major metabolites after oral and intravenous administration.

Protocol:

-

Animal Model: A suitable animal model (e.g., Sprague-Dawley rats) is chosen.

-

Dosing: One group of animals receives an intravenous (IV) bolus of this compound, while another group receives an oral (PO) dose.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound and its key metabolites (4-hydroxytoremifene, N-desmethyltoremifene) are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability.

Caption: Workflow for an in vivo pharmacokinetic study.

Data Presentation

Table 1: Predicted and Known Pharmacokinetic Parameters of Toremifene and its Metabolites

| Parameter | Toremifene | N-desmethyltoremifene | 4-hydroxytoremifene | (Deaminohydroxy)toremifene |

| Time to Peak (Tmax) | 1.5 - 4.5 hours[13] | - | - | 4 hours[7] |

| Elimination Half-life (t½) | ~5 days[7][13] | ~6 days[13] | ~5 days[13] | ~4 days[8] |

| Protein Binding | >99%[10] | - | - | - |

| Major Excretion Route | Feces[8][10] | Feces | Feces | Feces |

| Primary Metabolizing Enzyme | CYP3A4[8][14] | CYP3A4 | - | - |

Note: Data for metabolites are limited in some cases.

Conclusion

This compound represents a strategic prodrug approach to deliver the active metabolite 4-hydroxytoremifene. Based on the extensive knowledge of toremifene's pharmacokinetics and metabolism, we can predict a profile characterized by efficient oral absorption, rapid hydrolysis to the active form, extensive distribution, and slow elimination primarily through the feces. The experimental methodologies outlined in this guide provide a clear and robust pathway for the definitive characterization of this compound, ensuring a thorough understanding of its disposition in biological systems. This foundational knowledge is critical for its further development and potential clinical application.

References

- Mäkelä, S., Poutanen, M., Lehtimäki, J., Kostian, M. L., Santti, R., & Vihko, R. (1998). Estrogen-specific 17beta-hydroxysteroid oxidoreductase (type 1) as a possible target for the action of an antiestrogen.

- Wiebe, V. J., Benz, C. C., DeGregorio, M. W., & Toremifene, P. I. S. G. (1990). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 25(4), 247–251.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Toremifene. In Some Pharmaceutical Drugs.

- Mäenpää, J., Sipilä, H., Kangas, L., & Laakso, S. (1993). Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Journal of Steroid Biochemistry and Molecular Biology, 45(4), 339–342.

- Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8–12.

- Kyowa Kirin North America. (2020). FARESTON (toremifene) tablets, for oral use.

- Gunduz, M., & Gandi, M. (1998). Pharmacokinetic analysis of high-dose toremifene in combination with doxorubicin. Cancer Chemotherapy and Pharmacology, 42(5), 415–418.

- Anttila, M., Valavaara, R., Kivinen, S., & Mäenpää, J. (1990). Pharmacokinetics of toremifene. Journal of Steroid Biochemistry, 36(3), 249–252.

- DeGregorio, M. W., Ford, J. M., Benz, C. C., & Wiebe, V. J. (1989). Targeting chemosensitizing doses of toremifene based on protein binding.

- Dahmane, E., & Desta, Z. (2013). Role and pharmacologic significance of cytochrome P-450 2D6 in oxidative metabolism of toremifene and tamoxifen. International Journal of Cancer, 132(6), 1435–1443.

- Berthou, F., Dréano, Y., Belloc, C., Kangas, L., & Gautier, J. C. (1994). High-performance liquid chromatographic analysis of tamoxifen, toremifene and their major human metabolites.

- Wikipedia. (2023). Toremifene.

- Sipilä, H., Kangas, L., Vuorilehto, L., Kalapudas, A., & Eloranta, M. (1990). Metabolism of toremifene in the rat. Journal of Steroid Biochemistry, 36(3), 211–215.

- Mazzarino, M., Fiacco, I., De la Torre, X., & Botrè, F. (2014). Mass spectrometric characterization of urinary toremifene metabolites for doping control analyses. Journal of Pharmaceutical and Biomedical Analysis, 96, 225–234.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3005573, Toremifene.

- Desta, Z., Ward, B. A., Soukhova, N. V., & Flockhart, D. A. (2004). Role and pharmacologic significance of cytochrome P-450 2D6 in oxidative metabolism of toremifene and tamoxifen. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1062–1074.

- Notley, L. M., Crewe, K. H., & Lennard, M. S. (2002). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. Journal of Pharmacology and Experimental Therapeutics, 301(1), 211–220.

- Wiebe, V. J., & DeGregorio, M. W. (1992). Toremifene and its metabolites enhance doxorubicin accumulation in estrogen receptor negative multidrug resistant human breast cancer cells.

- CymitQuimica. (n.d.). This compound.

- Toney, J. H., Lentz, T. L., & Sorbera, L. A. (1990). In vitro and in vivo binding of toremifene and its metabolites in rat uterus. Journal of Steroid Biochemistry, 36(3), 243–248.

- Gennari, L., Merlotti, D., Stolakis, K., & Nuti, R. (2012). Pharmacokinetic evaluation of toremifene and its clinical implications for the treatment of osteoporosis. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 505–513.

- Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.

- Wiebe, V. J., & DeGregorio, M. W. (1992). Toremifene: pharmacologic and pharmacokinetic basis of reversing multidrug resistance. Journal of Clinical Oncology, 10(10), 1632–1638.

- Anttila, M., Laakso, S., & Nyländen, P. (1998). Pharmacokinetics of (deaminohydroxy)toremifene in humans: a new, selective estrogen-receptor modulator. Cancer Chemotherapy and Pharmacology, 42(2), 113–118.

- MDPI. (2021). The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology.

- Bishop, J. F., & Wolf, M. (1992). Phase I clinical and pharmacokinetics study of high-dose toremifene in postmenopausal patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 30(3), 174–178.

- CymitQuimica. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- van der Lely, A. J., & Veldhuis, J. D. (2012). Effects of Toremifene, a Selective Estrogen Receptor Modulator, on Spontaneous and Stimulated GH Secretion, IGF-I, and IGF-Binding Proteins in Healthy Elderly Subjects. The Journal of Clinical Endocrinology & Metabolism, 97(7), 2534–2541.

- Fan, P. W., & Bolton, J. L. (2001). 4-Hydroxylated Metabolites of the Antiestrogens Tamoxifen and Toremifene Are Metabolized to Unusually Stable Quinone Methides. Chemical Research in Toxicology, 14(10), 1361–1370.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toremifene: pharmacologic and pharmacokinetic basis of reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kkna.kyowakirin.com [kkna.kyowakirin.com]

- 9. Targeting chemosensitizing doses of toremifene based on protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Toremifene - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role and pharmacologic significance of cytochrome P-450 2D6 in oxidative metabolism of toremifene and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of toremifene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. metabolon.com [metabolon.com]

- 18. The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology [mdpi.com]

"4-Pivaloyloxy Toremifene" as a prodrug of toremifene

An In-Depth Technical Guide to 4-Pivaloyloxy Toremifene as a Prodrug of Toremifene

Abstract

This technical guide provides a comprehensive overview of the conceptual design, proposed synthesis, and theoretical evaluation of this compound, a hypothetical prodrug of the active metabolite of toremifene. Toremifene is a selective estrogen receptor modulator (SERM) utilized in the treatment of metastatic breast cancer in postmenopausal women.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development. It explores the rationale behind employing a pivaloyl ester prodrug strategy to potentially enhance the therapeutic profile of toremifene's active metabolite, 4-hydroxytoremifene. We will delve into a plausible synthetic route, predict its mechanism of bioactivation, and outline a comprehensive suite of experimental protocols for its preclinical evaluation.

Introduction: The Rationale for a Toremifene Prodrug

Toremifene is a non-steroidal triphenylethylene derivative that exhibits its therapeutic effect by competing with estrogen for binding to the estrogen receptor (ER).[2] While effective, toremifene undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4, to form several metabolites, including N-desmethyltoremifene and the highly active 4-hydroxytoremifene.[3][4] In fact, metabolites like 4-hydroxytoremifene can have a significantly higher affinity for the estrogen receptor than the parent drug, akin to the metabolism of tamoxifen to 4-hydroxytamoxifen.[5]

The development of a prodrug for toremifene, specifically for its active 4-hydroxy metabolite, is predicated on several strategic objectives in drug design:

-

Modulating Pharmacokinetics: A prodrug can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. By masking the polar hydroxyl group of 4-hydroxytoremifene with a lipophilic pivaloyl ester, we can hypothesize an enhancement in membrane permeability and a potential alteration of its metabolic pathway.

-

Sustained Release: The rate of enzymatic cleavage of the pivaloyl ester can be engineered to provide a slower, more sustained release of the active 4-hydroxytoremifene, potentially leading to a more stable plasma concentration and reduced dosing frequency.

-

Improved Formulation Properties: Altering the physicochemical properties of the active metabolite could aid in developing novel formulations with improved solubility or stability.

The choice of a pivaloyl (tert-butylcarbonyl) group is deliberate. Its bulky nature provides steric hindrance, which can protect the ester linkage from rapid, non-specific hydrolysis, while still being a substrate for endogenous esterase enzymes.[6] This balance is crucial for a successful ester prodrug.

Proposed Synthesis and Characterization of this compound

The synthesis of this compound would logically proceed from its immediate precursor, 4-hydroxytoremifene. While various methods for the synthesis of toremifene and its derivatives exist,[7][8][9] a plausible final step for our target compound would be the esterification of the phenolic hydroxyl group.

Synthetic Pathway

A proposed two-step synthesis starting from a suitable precursor is outlined below. The initial step would involve the synthesis of 4-hydroxytoremifene, which is a known metabolite of toremifene. The subsequent step is the esterification with pivaloyl chloride.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-hydroxytoremifene in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath (0°C). Slowly add pivaloyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the presence of the pivaloyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula.[10]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[10][11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Predicted Mechanism of Action and Bioactivation

This compound is designed as an inactive prodrug that requires enzymatic activation in vivo to release the pharmacologically active 4-hydroxytoremifene.

Caption: Predicted bioactivation pathway of this compound.

The primary mechanism of activation is expected to be hydrolysis of the ester bond, catalyzed by various esterase enzymes present in the blood, liver, and other tissues.[12][13] This enzymatic action will release 4-hydroxytoremifene and pivalic acid as a byproduct. The liberated 4-hydroxytoremifene can then bind to estrogen receptors, exerting its anti-estrogenic effects.

Hypothetical Pharmacokinetic Profile

The pharmacokinetic profile of this compound is anticipated to differ from that of toremifene and its metabolites. The increased lipophilicity of the prodrug may lead to altered absorption and distribution characteristics.

| Parameter | Toremifene (Reported) | 4-Hydroxytoremifene (Reported) | This compound (Predicted) | Rationale for Prediction |

| Bioavailability | ~100% (oral)[3][4] | N/A (metabolite) | High | Increased lipophilicity may enhance passive diffusion across the gut wall. |

| Tmax (oral) | 1.5 - 4.5 hours[14] | N/A | Delayed | Dependent on the rate of absorption and subsequent hydrolysis to the active form. |

| Protein Binding | >99%[3] | High | Very High | Increased lipophilicity typically leads to higher plasma protein binding. |

| Half-life (t½) | ~5-7 days[3][14] | ~5 days[14] | Variable | The apparent half-life will be a function of both the prodrug's elimination and its conversion rate. |

| Metabolism | Hepatic (CYP3A4)[3][4] | N/A | Hydrolysis by esterases | The primary metabolic pathway is designed to be ester hydrolysis. |

| Excretion | Primarily fecal[3] | Fecal (as part of toremifene's excretion) | Fecal and Renal | The prodrug and its metabolites (4-hydroxytoremifene and pivalic acid) will be eliminated. |

Proposed Preclinical Evaluation Protocols

A rigorous preclinical evaluation is necessary to validate the prodrug concept. This involves a series of in vitro and in vivo experiments.

In Vitro Stability and Conversion Studies

Objective: To determine the chemical stability and the rate of enzymatic conversion of the prodrug to 4-hydroxytoremifene.

Caption: Experimental workflow for in vitro evaluation of the prodrug.

Protocol:

-

Preparation of Solutions: Prepare stock solutions of this compound and 4-hydroxytoremifene in a suitable organic solvent (e.g., acetonitrile).

-

Incubation:

-

Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately stop the reaction by adding an excess of cold acetonitrile, which also serves to precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant.

-

Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentrations of both the remaining prodrug and the newly formed 4-hydroxytoremifene.[10][17]

-

Data Interpretation: Calculate the half-life (t½) of the prodrug in each medium and the rate of appearance of the active metabolite.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the in vivo pharmacokinetic profile of this compound and the liberated 4-hydroxytoremifene.

Protocol:

-

Animal Model: Utilize male Sprague-Dawley rats.

-

Dosing: Administer this compound to two groups of rats: one group via oral gavage and another via intravenous (IV) injection. Include a control group dosed with 4-hydroxytoremifene.

-

Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Extract the prodrug and its metabolite from the plasma samples. Quantify their concentrations using a validated LC-MS/MS method.[18][19]

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and bioavailability.

Conclusion

The concept of this compound represents a rational approach to prodrug design, aimed at optimizing the therapeutic potential of toremifene's active metabolite. By masking the phenolic hydroxyl group of 4-hydroxytoremifene, this theoretical prodrug has the potential to exhibit a modified pharmacokinetic profile, possibly leading to improved therapeutic outcomes. The proposed synthetic route is chemically feasible, and the outlined preclinical evaluation protocols provide a robust framework for validating this concept. Further investigation into this and similar prodrug strategies for selective estrogen receptor modulators is warranted to advance the development of more effective treatments for hormone-dependent cancers.

References

- Wiebe, V. J., et al. (1990). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 25(4), 247-251.

-

Wikipedia. (n.d.). Toremifene. Retrieved from [Link]

-

Gams, R. (1998). Clinical pharmacokinetics of toremifene. PubMed, [Link]

-

Anttila, M., et al. (1995). Pharmacokinetics of the novel antiestrogenic agent toremifene in subjects with altered liver and kidney function. PubMed, [Link]

-

National Center for Biotechnology Information. (n.d.). Toremifene. In Some Pharmaceutical Drugs. Retrieved from [Link]

-

Lin, H. S., et al. (2007). Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. PubMed, [Link]

-

Drugs.com. (n.d.). Toremifene: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

FindAPhD.com. (n.d.). Advanced In Vitro Cancer Modelling for High-Throughput Anti-Cancer Prodrug Evaluation. Retrieved from [Link]

-

Kim, I., et al. (2012). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. PMC, [Link]

-

New Drug Approvals. (2015). Toremifene. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Toremifene on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (2022). Process development for the total synthesis of the novel drug metabolite Carboxy toremifene. Retrieved from [Link]

-

Le-Bizec, B., et al. (1998). High-performance liquid chromatographic analysis of tamoxifen, toremifene and their major human metabolites. PubMed, [Link]

-

Pion Inc. (n.d.). Subcutaneous prodrug formulations in vitro. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylethylene. Retrieved from [Link]

- Pollock, J. A., & Parker, H. K. (2022). Advances in the Development of Prodrugs as Selective Modulators of Estrogen Receptors. Journal of the Endocrine Society, 6(12), bvac158.

-

ResearchGate. (n.d.). In Vitro Methods used for Ester Prodrug Screening. Retrieved from [Link]

- Google Patents. (n.d.). CN104230723B - The synthetic method of toremifene.

- Pollock, J. A., & Parker, H. K. (2022). Advances in the Development of Prodrugs as Selective Modulators of Estrogen Receptors. J Endocr Soc, 6(12).

-

Ghattas, M. A. Y., et al. (2017). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. PMC, [Link]

-

ResearchGate. (n.d.). Mass spectrometric characterization of urinary toremifene metabolites for doping control analyses. Retrieved from [Link]

-

Lu, J., et al. (2011). Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes. PubMed, [Link]

-

ResearchGate. (n.d.). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

-

Sloan, K. B., & Bodor, N. (1994). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. PubMed, [Link]

-

Jordan, V. C. (2008). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PubMed Central, [Link]

-

Kangas, L. (1990). Introduction to toremifene. PubMed, [Link]

-

Mishima, H. K., et al. (1998). Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro. PubMed, [Link]

-

Férriz, J. M., & Vinsová, J. (2010). Prodrug design of phenolic drugs. PubMed, [Link]

-

ResearchGate. (n.d.). Aryloxy Pivaloyloxymethyl Prodrugs as Nucleoside Monophosphate Prodrugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometric identification and characterization of new toremifene metabolites in human urine. Retrieved from [Link]

-

Ghattas, M. A. Y., et al. (2017). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. PubMed Central, [Link]

-

MDPI. (n.d.). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Retrieved from [Link]

-

Xu, P., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. PMC, [Link]

-

National Institutes of Health. (2024). Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement. Retrieved from [Link]

-

MDPI. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Retrieved from [Link]

-

ScienceDirect. (n.d.). Enzymatic synthesis of amphiphilic carbohydrate esters. Retrieved from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Introduction to toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toremifene - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 7. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. CN104230723B - The synthetic method of toremifene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Toremifene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High-performance liquid chromatographic analysis of tamoxifen, toremifene and their major human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of Estrogenic and Antiestrogenic Activity of 4-Pivaloyloxy Toremifene

Abstract

This technical guide provides a comprehensive framework for the in vitro assessment of the estrogenic and antiestrogenic properties of 4-Pivaloyloxy Toremifene. As a derivative of Toremifene, a well-established Selective Estrogen Receptor Modulator (SERM), it is anticipated that this compound will exhibit a complex pharmacological profile, acting as either an estrogen agonist or antagonist depending on the cellular context. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind key experimental choices to ensure robust and reproducible data. We will delve into the foundational principles of estrogen receptor signaling, outline gold-standard in vitro assays, and provide step-by-step protocols for their execution.

Introduction: The Scientific Context of this compound

Toremifene is a triphenylethylene derivative that functions as a SERM, exhibiting tissue-specific estrogenic and antiestrogenic effects.[1][2] In breast tissue, it acts as an estrogen antagonist, making it a valuable therapeutic agent for hormone-receptor-positive breast cancer.[2] Conversely, it can display estrogenic activity in other tissues, such as bone and the cardiovascular system.[1] The compound "this compound" is a novel derivative where a pivaloyloxy group has been introduced. This modification is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, such as oral bioavailability and metabolic stability. It is hypothesized that this compound is a prodrug that, upon administration or in a biological system, undergoes hydrolysis to release the active parent compound, Toremifene.

Therefore, the in vitro evaluation of this compound is critical to:

-

Confirm its biological activity at the estrogen receptor (ER).

-

Characterize its estrogenic (agonistic) and antiestrogenic (antagonistic) potential.

-

Compare its potency and efficacy to the parent compound, Toremifene, and other relevant SERMs like Tamoxifen.

This guide will focus on a battery of in vitro assays designed to elucidate these key pharmacological attributes.[3]

The Estrogen Receptor Signaling Pathway: A Foundation for Assay Design

The biological effects of estrogens and SERMs are primarily mediated through two isoforms of the estrogen receptor, ERα and ERβ. These receptors are ligand-activated transcription factors.

Figure 1: A simplified diagram of the estrogen receptor signaling pathway.

Upon binding to a ligand like estradiol or a SERM, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription and subsequent cellular responses, such as proliferation or apoptosis.[5] The specific conformational change induced by the ligand determines whether co-activators (leading to an agonistic response) or co-repressors (leading to an antagonistic response) are recruited.

Core In Vitro Assays for Assessing Estrogenic and Antiestrogenic Activity

A multi-faceted approach employing a combination of assays is recommended to comprehensively characterize the activity of this compound.[6]

Estrogen Receptor Binding Assay

Scientific Rationale: This assay directly measures the ability of a test compound to bind to the estrogen receptor.[7] It is a fundamental first step to confirm that this compound (or its active metabolite) interacts with the intended molecular target. The assay is typically performed in a competitive binding format, where the test compound competes with a radiolabeled or fluorescently-labeled estradiol for binding to a source of ER (e.g., rat uterine cytosol or recombinant human ER).[7][8]

Protocol: Competitive Estrogen Receptor Binding Assay

-

Preparation of ER Source:

-

Utilize either commercially available recombinant human ERα or ERβ, or prepare cytosol from the uteri of ovariectomized rats as a rich source of ER.[9]

-

-

Assay Setup:

-

In a multi-well plate, combine a fixed concentration of the ER source and a fixed concentration of radiolabeled 17β-estradiol (e.g., [3H]-E2).

-

Add increasing concentrations of the unlabeled test compound (this compound), a positive control (unlabeled 17β-estradiol), and a known SERM (Toremifene or Tamoxifen).

-

Include a negative control with no competitor and a control for non-specific binding using a large excess of unlabeled estradiol.[7]

-

-

Incubation:

-

Incubate the plate at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the ER-bound radioligand from the free radioligand. Common methods include hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[7]

-

-

Quantification:

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of 17β-estradiol.

-

Figure 3: Workflow for the E-SCREEN Assay to determine both estrogenic and antiestrogenic activity.

Estrogen-Responsive Reporter Gene Assay

Scientific Rationale: This assay provides a more direct measure of the transcriptional activity of the estrogen receptor. It utilizes a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ERE-containing promoter. [10]When an estrogen agonist binds to the ER, the receptor activates the transcription of the reporter gene, leading to a measurable signal. An antagonist will block this activation.

Protocol: ERE-Reporter Gene Assay

-

Cell Line:

-

Use a suitable cell line, such as HeLa or T47D, stably transfected with an ERE-luciferase reporter construct and an ERα or ERβ expression vector.

-

-

Assay Setup (Estrogenic Activity):

-

Plate the cells in a 96-well plate.

-

Treat with a range of concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

-

Incubate for 18-24 hours.

-

-

Assay Setup (Antiestrogenic Activity):

-

Co-treat the cells with a fixed concentration of 17β-estradiol and a range of concentrations of this compound.

-

Incubate for 18-24 hours.

-

-

Quantification of Reporter Activity:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

-

Data Analysis:

-

Normalize the reporter activity to a measure of cell viability (e.g., a co-transfected constitutive reporter or a separate viability assay) to account for cytotoxicity.

-

Calculate EC50 for agonistic activity and IC50 for antagonistic activity.

-

Data Interpretation and Presentation

The results from these assays should be synthesized to build a comprehensive profile of this compound.

Table 1: Representative Data Summary for In Vitro Estrogenic/Antiestrogenic Activity

| Assay | Parameter | 17β-Estradiol | Toremifene | This compound |

| ER Binding | IC50 (nM) | X | Y | Z |

| RBA (%) | 100 | A | B | |

| E-SCREEN (Agonist) | EC50 (nM) | X | Y | Z |

| Max. Proliferation (%) | 100 | A | B | |

| E-SCREEN (Antagonist) | IC50 (nM) | N/A | Y | Z |

| ERE-Reporter (Agonist) | EC50 (nM) | X | Y | Z |

| Max. Activation (%) | 100 | A | B | |

| ERE-Reporter (Antagonist) | IC50 (nM) | N/A | Y | Z |

Note: X, Y, Z, A, and B represent hypothetical data points to be filled in with experimental results.

Conclusion

The in vitro characterization of this compound requires a systematic and multi-pronged approach. By employing a combination of receptor binding, cell proliferation, and reporter gene assays, researchers can obtain a detailed understanding of its interaction with the estrogen receptor and its subsequent functional consequences. This guide provides the foundational knowledge and detailed protocols necessary to conduct these evaluations with scientific rigor, ensuring the generation of high-quality, interpretable data critical for the advancement of drug development programs. The anticipated activity of this compound as a prodrug of Toremifene underscores the importance of these assays in confirming its bioactivity and characterizing its potential as a therapeutic agent.

References

-

Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122. [Link]

-

Fang, H., et al. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 109(7), 723–729. [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NTP.gov. [Link]

-

Pharmatest Services. In vitro assay, estrogenic activity. Pharmatest.com. [Link]

-

Zacharewski, T. R. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 31(3), 613-623. [Link]

-

Soto, A. M., et al. (2000). The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants. ResearchGate. [Link]

-

Eurofins Discovery. Tumor Cell Proliferation Assay in MCF-7 Human Breast Cells, Panlabs. Eurofinsdiscoveryservices.com. [Link]

-

Le Maire, A., et al. (2000). Strengths and weaknesses of in vitro assays for estrogenic and androgenic activity. Annales d'Endocrinologie, 61(4), 327-338. [Link]

-

Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. PubMed. [Link]

-

Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. PubMed. [Link]

-

AMiner. The E-SCREEN Assay As a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants. Aminer.org. [Link]

-

Creative Biolabs. Human Breast Cell MCF-7-based Proliferation Assay Service. Creative-biolabs.com. [Link]

-

Darbre, P. D. (2006). In Vitro Assay Systems for the Assessment of Oestrogenicity. Pocket Dentistry. [Link]

-

U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA.gov. [Link]

-

Scilit. Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Scilit.net. [Link]

-

Beresford, N., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. PubMed. [Link]

-

ResearchGate. Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Researchgate.net. [Link]

-

O'Reilly, L. P., et al. (2014). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS One. [Link]

-

Di Salle, E., et al. (1987). Antiestrogenic and antitumor properties of the new triphenylethylene derivative toremifene in the rat. PubMed. [Link]

-

Kyowa Kirin North America. FARESTON. Kyowakirin.com. [Link]

-

National Center for Biotechnology Information. Toremifene. PubChem. [Link]

-

Gylling, H., et al. (1995). Estrogenic effects of toremifene and tamoxifen in postmenopausal breast cancer patients. PubMed. [Link]

-

Tomas, E., et al. (1990). Effect of toremifene on estrogen primed vaginal mucosa in postmenopausal women. PubMed. [Link]

-

Cobleigh, M. A., et al. (1993). Antiestrogenic Potency of Toremifene and Tamoxifen in Postmenopausal Women. PubMed. [Link]

-

Wiseman, L. R., & Goa, K. L. (1996). Toremifene. A review of its pharmacological properties and clinical efficacy in the management of advanced breast cancer. PubMed. [Link]

-

Lewis, J. D., & Jordan, V. C. (2014). Toremifene for breast cancer: a review of 20 years of data. PubMed. [Link]

-

ResearchGate. Toremifene: An evaluation of its safety profile. Researchgate.net. [Link]

Sources

- 1. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toremifene for breast cancer: a review of 20 years of data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Strengths and weaknesses of in vitro assays for estrogenic and androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. scilit.com [scilit.com]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]

A Technical Guide to the Estrogen Receptor Binding Affinity of 4-Pivaloyloxy Toremifene and Its Active Metabolites

Executive Summary

Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutics that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. Toremifene, a non-steroidal triphenylethylene SERM, is primarily used in the treatment of ER-positive breast cancer. Its therapeutic efficacy is largely dependent on its metabolic activation into more potent derivatives. This technical guide provides an in-depth analysis of 4-Pivaloyloxy Toremifene, a prodrug designed to enhance the delivery of its highly active metabolite, 4-Hydroxytoremifene. We will explore the rationale behind the pivaloyloxy prodrug strategy, delineate the metabolic pathway, and provide a comprehensive overview of the estrogen receptor binding affinities of toremifene and its key metabolites. Furthermore, this guide furnishes a detailed, field-proven protocol for determining ER binding affinity via competitive radioligand binding assays, offering researchers a validated framework for assessing novel SERM candidates.

Part 1: The Landscape of SERMs and Estrogen Receptor Modulation

The Estrogen Receptors: ERα and ERβ

Estrogen receptors are transcription factors belonging to the nuclear receptor superfamily that mediate the physiological effects of estrogens.[1] There are two primary subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are encoded by separate genes.[2] While they share a high degree of structural similarity, particularly in their DNA-binding domains, their ligand-binding domains differ, allowing for differential affinities for various compounds.[1] Their tissue distribution is also distinct, which underpins their unique physiological roles and makes them discrete targets for therapeutic intervention.[2] ERα and ERβ can form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ), each of which can regulate gene expression differently upon ligand binding.[3]

The Duality of SERMs: A Tissue-Selective Mechanism